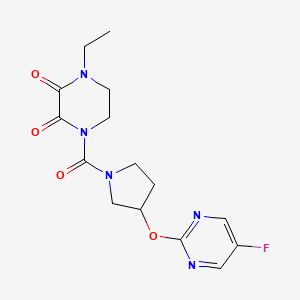
1-乙基-4-(3-((5-氟嘧啶-2-基)氧基)吡咯烷-1-羰基)哌嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C15H18FN5O4 and its molecular weight is 351.338. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物中的氟嘧啶部分暗示了潜在的抗癌活性。氟嘧啶通常用于化疗,通过干扰胸腺嘧啶合成酶来抑制DNA合成。 研究人员可以探索其具体的机制并评估其对不同癌症类型的有效性 .
激酶抑制
鉴于羰基和哌嗪官能团,该化合物可能表现出激酶抑制特性。激酶在细胞信号通路中起着至关重要的作用,抑制特定的激酶可能具有治疗意义。 进一步研究可以确定其对特定激酶的选择性和效力 .
抗氧化活性
杂环的存在通常与抗氧化潜力相关。 研究该化合物对活性氧 (ROS) 的清除能力可以揭示其在氧化应激管理中的作用 .
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
The pyrrolidine ring in 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereogenicity of carbons .
Cellular Effects
Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain, suggesting potential cellular impacts .
Molecular Mechanism
It is known that the pyrrolidine ring can influence the biological activity of compounds due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
生物活性
1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperazine ring, a pyrrolidine moiety, and a fluorinated pyrimidine derivative. The presence of these functional groups is believed to contribute significantly to its biological activity.
Research indicates that compounds with similar structural frameworks often interact with various biological targets, including:
- Protein Kinases : Many pyrimidine derivatives act as inhibitors of protein kinases, which play pivotal roles in cell signaling pathways associated with cancer proliferation. For instance, compounds that inhibit CDK4 and CDK6 have shown promise in treating proliferative diseases .
- Monoamine Oxidase (MAO) Inhibition : Some related compounds have been evaluated for their inhibitory effects on MAO-A and MAO-B. These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, thus having implications for neurodegenerative diseases .
Biological Activity Data
A summary of the biological activities observed for 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is presented in the following table:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| CDK4/CDK6 Inhibition | Cancer Cell Proliferation | Not specified | |
| MAO-B Inhibition | Neuroprotection | 0.013 µM | |
| Cytotoxicity on L929 cells | Fibroblast Cell Line | IC50 = 120.6 µM |
Case Study 1: Cancer Treatment
A study investigating the effects of similar compounds on cancer cell lines demonstrated that derivatives with fluorinated pyrimidines exhibited significant anti-proliferative effects. The compounds inhibited cell growth by inducing apoptosis and disrupting cell cycle progression at the G2/M phase. This suggests that 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione may have similar therapeutic potential in oncology.
Case Study 2: Neurodegenerative Disorders
In another study focusing on neurodegenerative disorders, compounds structurally related to 1-Ethyl-4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione were shown to selectively inhibit MAO-B. This inhibition resulted in neuroprotective effects in mouse models of Parkinson's disease, highlighting the compound's potential as a therapeutic agent for such conditions .
属性
IUPAC Name |
1-ethyl-4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZBGOVMFQLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














